molecular formula C10H19NaO3 B7803461 sodium;5-hydroxydecanoate

sodium;5-hydroxydecanoate

Cat. No.: B7803461
M. Wt: 210.25 g/mol
InChI Key: YNAGNECWEKMWRM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 5-hydroxydecanoate (5-HD, C10H19NaO3) is a selective mitochondrial ATP-sensitive potassium (mitoKATP) channel blocker with an IC50 of ~30 μM . Its primary mechanism involves blocking mitoKATP channels, thereby preventing Δψm hyperpolarization and subsequent cytochrome c release . 5-HD is widely used in cardiovascular and pulmonary research to study hypoxia-related pathologies, such as pulmonary hypertension and ischemic arrhythmias .

Properties

IUPAC Name

sodium;5-hydroxydecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3.Na/c1-2-3-4-6-9(11)7-5-8-10(12)13;/h9,11H,2-8H2,1H3,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAGNECWEKMWRM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCCC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(CCCC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Procedure

The reaction follows a simple acid-base neutralization:

5-Hydroxydecanoic Acid+NaOHSodium 5-Hydroxydecanoate+H2O\text{5-Hydroxydecanoic Acid} + \text{NaOH} \rightarrow \text{Sodium 5-Hydroxydecanoate} + \text{H}_2\text{O}

Key steps include:

  • Preparation of NaOH Solution : Sodium hydroxide is dissolved in deionized water to achieve a concentration of 10–20% (w/v).

  • Batch Addition of Acid : 5-Hydroxydecanoic acid is added incrementally to the NaOH solution under continuous stirring to control exothermic heat generation.

  • Crystallization : The mixture is cooled to 0–5°C to precipitate the product, which is then vacuum-filtered and washed with cold ethanol.

Table 1: Typical Reaction Parameters for Direct Neutralization

ParameterCondition
NaOH Concentration10–20% (w/v) in H2_2O
Reaction Temperature25–30°C (ambient)
Crystallization Temperature0–5°C
Yield90–95%

Saponification of Ethyl 5-Hydroxydecanoate

An alternative route involves the base-catalyzed hydrolysis (saponification) of ethyl 5-hydroxydecanoate, an ester precursor. While ethyl 5-hydroxydecanoate is commercially available, its synthesis typically involves esterification of 5-hydroxydecanoic acid with ethanol under acidic conditions.

Reaction Mechanism and Procedure

The saponification reaction proceeds as follows:

Ethyl 5-Hydroxydecanoate+NaOHSodium 5-Hydroxydecanoate+Ethanol\text{Ethyl 5-Hydroxydecanoate} + \text{NaOH} \rightarrow \text{Sodium 5-Hydroxydecanoate} + \text{Ethanol}

Key steps include:

  • Reflux in Alkaline Medium : Ethyl 5-hydroxydecanoate is dissolved in ethanol and reacted with aqueous NaOH (1–2 M) under reflux (78°C) for 4–6 hours.

  • Solvent Removal : The ethanol is evaporated under reduced pressure, and the residual aqueous phase is acidified (if necessary) before neutralization.

  • Product Isolation : The sodium salt is precipitated by adding a antisolvent (e.g., acetone) and recrystallized from water.

Table 2: Typical Reaction Parameters for Saponification

ParameterCondition
NaOH Concentration1–2 M in H2_2O/EtOH
Reaction Temperature78°C (reflux)
Reaction Time4–6 hours
Yield85–90%

This method is advantageous for scalability but requires careful control of pH to avoid side reactions such as oxidation of the hydroxyl group.

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Direct Neutralization : Elevated temperatures (up to 50°C) accelerate dissolution but risk oxidation of the hydroxyl group. Aqueous systems minimize side reactions compared to organic solvents.

  • Saponification : Prolonged reflux increases ester conversion but may degrade heat-sensitive components. Ethanol-water mixtures (1:1 v/v) balance solubility and reaction efficiency.

Yield and Purity Considerations

  • Crystallization Techniques : Slow cooling (0.5°C/min) during crystallization enhances crystal size and purity.

  • Impurity Removal : Activated charcoal treatment or recrystallization from ethanol-water (3:1) removes residual fatty acids.

Analytical Characterization

Spectroscopic Methods

  • FT-IR : A strong absorbance at 1580–1560 cm1^{-1} confirms the carboxylate (-COO^-) group.

  • 1^1H NMR : Peaks at δ 3.60 (m, 1H, -CH(OH)-) and δ 2.25 (t, 2H, -COO^-Na+^+) validate the structure.

Physicochemical Properties

PropertyValue
Melting Point210–215°C (decomposes)
Solubility>500 mg/mL in H2_2O
Purity (HPLC)≥98%

Applications in Research

Sodium 5-hydroxydecanoate is widely used to study mitochondrial KATP channels, particularly in cardiac ischemia models. Its ability to inhibit these channels (IC50_{50} ≈ 100 μM) underscores its utility in probing cellular energy regulation mechanisms .

Chemical Reactions Analysis

Types of Reactions

Sodium 5-hydroxydecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 5-hydroxydecanoate has a wide range of applications in scientific research:

Mechanism of Action

Sodium 5-hydroxydecanoate exerts its effects primarily by blocking ATP-sensitive potassium (KATP) channels. This blockade prevents the efflux of potassium ions, thereby modulating cellular excitability and protecting cells from ischemic damage. The compound also interacts with mitochondrial outer membrane acyl-CoA synthetase, influencing fatty acid metabolism and exhibiting antioxidant properties .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Functional Analogues: MitoKATP Channel Modulators

(1) Diazoxide
  • Structure : Benzothiadiazine derivative.
  • Mechanism : MitoKATP channel opener; increases Δψm and promotes cell proliferation under hypoxia .
  • Key Findings :
    • In human pulmonary artery smooth muscle cells (HPASMCs), diazoxide increases Δψm by 35% and PCNA expression (proliferation marker) by 56.03% under hypoxia .
    • 5-HD reverses diazoxide-induced Δψm elevation and reduces PCNA expression to 48.50% .
(2) Glyburide (Glibenclamide)
  • Structure : Sulfonylurea (C23H28ClN3O5S).
  • Mechanism : Pan-KATP blocker targeting sulfonylurea receptors (SUR) in pancreatic and sarcolemmal channels .
  • In ischemia models, glyburide and 5-HD both suppress arrhythmias, but 5-HD’s mitochondrial specificity reduces off-target effects .
(3) Cromakalim
  • Mechanism : KATP channel activator, often used to study ischemic preconditioning.
  • Key Findings : 5-HD blocks cromakalim-induced cardioprotection in ischemia by inhibiting mitoKATP.

Table 1: Functional Comparison of KATP Modulators

Compound Target Effect on Δψm IC50/EC50 Key Application
Sodium 5-HD MitoKATP Inhibits ↑ 30 μM Hypoxia-induced proliferation
Diazoxide MitoKATP Activates ↑ 10–100 μM Hypoxia modeling
Glyburide Pan-KATP Inhibits 0.1–1 μM Diabetes/arrhythmias
Cromakalim Sarcolemmal KATP Activates 1–10 μM Ischemic preconditioning

Structural Analogues: Hydroxy Fatty Acids

(1) Decanoate (C10H19O2) :
  • Comparison : Lacks the 5-hydroxyl group.
  • Metabolism : Faster β-oxidation in mitochondria (higher O2 consumption vs. 5-HD) .
(2) Ethyl 5-Hydroxydecanoate (C12H24O3) :
  • Structure : Ethyl ester derivative of 5-HD.
  • Application : Used in flavoring agents, unlike 5-HD’s research focus .

Table 2: Structural and Metabolic Comparison

Compound Functional Group Mitochondrial Metabolism Rate Biological Role
Sodium 5-HD 5-hydroxyl Slow (rate-limiting β-oxidation) MitoKATP blockade
Decanoate Carboxylate Fast Energy substrate
Ethyl 5-Hydroxydecanoate Ester N/A Industrial flavorant

Pharmacological Contrast with Antiarrhythmics

5-HD vs. Bepridil (Ca<sup>2+</sup> Channel Blocker) :
  • Mechanism : 5-HD targets mitoKATP, while bepridil blocks L-type Ca<sup>2+</sup> channels.
  • Efficacy : 5-HD suppresses ischemia-induced ventricular fibrillation by maintaining Δψm , whereas bepridil prevents Ca<sup>2+</sup> overload .

Research Implications and Limitations

  • Advantages of 5-HD : Mitochondrial specificity reduces systemic side effects compared to pan-KATP blockers like glyburide .
  • Limitations: Poor solubility in non-polar solvents and variable efficacy in non-hypoxic conditions .
  • Future Directions : Structural optimization to enhance bioavailability and investigate cross-talk with HIF-1α and PKC pathways .

Q & A

Q. What is the primary mechanism of action of sodium 5-hydroxydecanoate in cellular models, and how can researchers experimentally validate it?

Sodium 5-hydroxydecanoate (5-HD) selectively inhibits mitochondrial ATP-sensitive potassium (KATP) channels with an IC50 of ~30 μM . Its mechanism involves binding to the channel’s sulfonylurea receptor subunit, altering conformational dynamics and stabilizing the closed state. Researchers can validate this using:

  • Patch-clamp electrophysiology to measure KATP current inhibition in isolated mitochondria .
  • Fluorometric assays (e.g., JC-1 dye) to monitor mitochondrial membrane potential (ΔΨm) changes under ischemic conditions .
  • In vivo ischemia-reperfusion models to assess infarct size reduction, with 5-HD pretreatment (e.g., 60 mg/kg intraperitoneally in rats) to block cardioprotective effects .

Table 1: Key Pharmacological Properties

ParameterValueExperimental ModelReference
IC50 (KATP blockade)30 μMIn vitro assays
Effective in vivo dose60 mg/kgRat cardiac models
Molecular TargetMitochondrial KATP channelsCardiac myocytes

Q. What experimental protocols are recommended for administering sodium 5-hydroxydecanoate in preclinical studies?

  • Dosage : 60 mg/kg via intraperitoneal injection, administered 30 minutes prior to ischemic preconditioning .
  • Controls : Include vehicle-only groups to distinguish 5-HD-specific effects from solvent interactions.
  • Endpoint measurements : Quantify infarct size (TTC staining), cardiac biomarkers (troponin), or mitochondrial ROS production (DCFH-DA assay) .

Q. How can researchers assess the antioxidant properties of sodium 5-hydroxydecanoate?

  • ROS detection : Use fluorescent probes (e.g., MitoSOX Red) in isolated mitochondria exposed to oxidative stress .
  • Thiobarbituric acid reactive substances (TBARS) assay : Measure lipid peroxidation in tissues post-ischemia .
  • Comparative studies : Co-administer 5-HD with other antioxidants (e.g., N-acetylcysteine) to evaluate additive or synergistic effects.

Advanced Research Questions

Q. How can contradictory findings on sodium 5-hydroxydecanoate’s dual roles (e.g., cardioprotective vs. pro-apoptotic) be resolved?

Contradictions may arise from:

  • Concentration-dependent effects : Lower doses (≤30 μM) may preserve mitochondrial integrity, while higher doses (>100 μM) disrupt calcium homeostasis .
  • Model-specific variables : Differences in species (rat vs. mouse), ischemia duration, or comorbidities (diabetes/hypertension).
  • Methodological adjustments :
  • Use genetic knockout models (e.g., Kir6.2-deficient mice) to isolate KATP-dependent effects .
  • Combine transcriptomic profiling (RNA-seq) with functional assays to identify off-target pathways .

Q. What experimental approaches can disentangle sodium 5-hydroxydecanoate’s roles as a KATP blocker and acyl-CoA synthetase substrate?

  • Enzyme inhibition studies : Co-treat with acyl-CoA synthetase inhibitors (e.g., triacsin C) to isolate KATP-specific effects .
  • Metabolic tracing : Use radiolabeled 5-HD (e.g., ¹⁴C) to track incorporation into mitochondrial lipid pools .
  • Structural analysis : Perform molecular docking simulations to compare binding affinities for KATP channels vs. synthetase active sites .

Q. How does sodium 5-hydroxydecanoate’s lipid solubility influence its subcellular distribution and efficacy?

  • Partition coefficient assays : Measure logP values to predict membrane permeability .
  • Super-resolution microscopy : Visualize 5-HD localization in mitochondrial membranes using fluorescent analogs (e.g., BODIPY-labeled 5-HD) .
  • Comparative studies : Contrast 5-HD with hydrophilic KATP blockers (e.g., glibenclamide) in models of membrane lipid composition alterations .

Table 2: Methodologies for Mechanistic Studies

MethodologyApplicationKey Outcome MeasuresReference
Patch-clampKATP channel activityCurrent inhibition kinetics
Molecular dockingBinding site analysisBinding energy (ΔG)
In vivo ischemia modelsCardioprotectionInfarct size, troponin levels

Data Contradiction and Synthesis

  • Conflicting evidence : Some studies report 5-HD exacerbates neuronal injury in stroke models , while others highlight cardioprotective failure .
    • Resolution strategy : Conduct tissue-specific knockout models (e.g., neuron vs. cardiomyocyte KATP deletion) to clarify context-dependent effects .

Key Research Gaps

  • Long-term toxicity : No data on chronic 5-HD exposure in preclinical models.
  • Cross-species variability : Limited comparative studies between rodents and human-derived cells.

These FAQs emphasize methodological rigor, leveraging interdisciplinary techniques to address the compound’s complexity. Researchers should prioritize mechanistic studies using integrated in vitro and in vivo approaches to advance translational applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.